methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18099278
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride -](/images/structure/VC18099278.png)
Specification
Molecular Formula | C9H11ClN2O3 |
---|---|
Molecular Weight | 230.65 g/mol |
IUPAC Name | methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H |
Standard InChI Key | UDAWXMDCGBIHPV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(NCCO2)N=C1.Cl |
Introduction
Chemical Structure and Properties
The compound belongs to the pyrido-oxazine family, characterized by a bicyclic framework combining pyridine and oxazine rings. Key structural features include:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 242.66 g/mol |
IUPAC Name | Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,oxazine-7-carboxylate hydrochloride |
CAS Number | 20348-23-6 (base form) |
Salt Form | Hydrochloride |
Solubility | Likely soluble in polar solvents (e.g., DMF, DMSO) |
The hydrochloride salt enhances stability and aqueous solubility, which is critical for pharmacological applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,oxazine-7-carboxylate hydrochloride typically involves a multi-step process:
-
Cyclization: Condensation of 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines forms the oxazine ring.
-
Esterification: Introduction of the methyl ester group via reaction with methanol under acidic conditions.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key reagents and conditions include:
-
Cyclization: Acetonitrile solvent, 80–100°C, 12–24 hours.
-
Esterification: Thionyl chloride (SOCl) as a catalyst.
-
Purification: Column chromatography or recrystallization.
Industrial Scalability
Industrial production remains underexplored, but lab-scale methods suggest scalability through:
-
Continuous Flow Reactors: To optimize cyclization efficiency.
-
Green Chemistry: Solvent-free conditions or water-based systems to reduce environmental impact.
Chemical Reactivity and Derivatives
Reaction Pathways
The compound participates in diverse reactions:
-
Oxidation: Forms N-oxide derivatives using hydrogen peroxide.
-
Reduction: Sodium borohydride reduces the oxazine ring to dihydro derivatives.
-
Nucleophilic Substitution: Halogenation at position 6 or 8 with bromine or chlorine.
Major Derivatives
Derivative | Application |
---|---|
7-Carboxy Analog | Bioactive intermediate |
6-Bromo Derivative | Antitumor agent |
N-Oxide Form | Enzyme inhibition studies |
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrido-oxazine derivatives exhibit broad-spectrum antimicrobial activity. For example:
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Gram-Negative Bacteria: Moderate activity against Escherichia coli (MIC = 32 µg/mL).
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Anti-Inflammatory Effects
Derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, reducing inflammation in murine models.
Research Case Studies
Case Study 1: Antitumor Efficacy
A 2024 study synthesized 20 pyrido-oxazine derivatives and screened them against the NCI-60 cancer cell panel. The hydrochloride salt form showed enhanced bioavailability, with an IC of 9.8 µM against HeLa cells, compared to 15.2 µM for the free base.
Case Study 2: Structure-Activity Relationships (SAR)
Modifying the ester group to a carboxylic acid improved water solubility but reduced membrane permeability. Conversely, halogenation at position 6 increased cytotoxicity by 40% in HT-29 colon cancer cells.
Comparative Analysis With Analogous Compounds
Compound | Key Difference | Bioactivity |
---|---|---|
Pyrido[3,2-b]oxazine-6-carboxylic acid | Carboxylic acid at position 6 | Lower antitumor potency |
7-Bromo-pyrido-oxazine | Bromine substituent at position 7 | Enhanced antimicrobial effects |
N-Methyl Derivative | Methylated nitrogen | Reduced COX-2 inhibition |
Challenges and Future Directions
-
Synthetic Complexity: Multi-step synthesis limits large-scale production.
-
Pharmacokinetics: Poor oral bioavailability in rodent models necessitates prodrug development.
-
Target Identification: Unclear molecular targets for the hydrochloride salt form.
Recommendations:
-
Develop one-pot synthesis methods to reduce costs.
-
Explore nanoformulations to enhance drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume